1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione
Overview
Description
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione is a heterocyclic compound that belongs to the pyrazolopyrimidine family. This family of compounds is known for its diverse biological activities and has been the subject of various synthetic strategies due to its potential medicinal applications.
Synthesis Analysis
The synthesis of pyrazolopyrimidine derivatives has been explored through various methods. A novel one-pot synthesis of pyrazolo[4,3-d]pyrimidine-diones was reported using a five-component reaction involving hydrazine hydrate, ethyl acetoacetate, and 1,3-dimethyl barbituric acid, along with aryl aldehydes and ammonium acetate in water, showcasing a green chemistry approach . Another method described the synthesis of 6-alkyl-2-aryl-2H-pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-diones using ethyl 1-aryl-4-isocyanatopyrazole-3-carboxylates with aliphatic amines followed by cyclization .
Molecular Structure Analysis
The molecular structure of pyrazolopyrimidine derivatives has been characterized using various spectroscopic techniques. For instance, the synthesis of 7-hydroxy-6-phenyl-3-(phenyldiazenyl)pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives was confirmed by spectral data including IR, 1H NMR, and 13C NMR, and supported by theoretical studies using Density Functional Theory (DFT) .
Chemical Reactions Analysis
Pyrazolopyrimidine derivatives undergo various chemical reactions that enhance their structural diversity and potential applications. For example, the reaction of (chlorocarbonyl)phenyl ketene with 5-amino pyrazolones led to the synthesis of novel pyrazolo[1,5-a]pyrimidine-2,5(1H,4H)-dione derivatives . Additionally, the versatile 3-aminopyrazolo[4,3-c]pyridine-4,6-dione was used to synthesize novel pyrazolo[4,5,1-ij][1,6]naphthyridines and pyrido[4',3':3,4]pyrazolo[1,5-a]pyrimidines .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolopyrimidine derivatives are influenced by their molecular structure and substituents. The introduction of various functional groups can lead to compounds with significant photophysical properties, as seen in the functional pyrazolo[1,5-a]pyrimidines . Moreover, the substitution of different groups at specific positions of the core structure can result in potent and selective inhibitors, such as the phosphodiesterase 5 (PDE5) inhibitors explored in the context of 1H-pyrazolo[4,3-d]pyrimidines .
Scientific Research Applications
Solid-Phase Parallel Synthesis of Nucleosides : Ramasamy et al. (2005) describe the solid-phase parallel synthesis of a pyrazolo[4,3-d]pyrimidine nucleoside library. This synthesis method allows the generation of a wide variety of nucleosides, which are important components in RNA and DNA (Ramasamy et al., 2005).
Synthesis of Phosphodiesterase Inhibitors : Tollefson et al. (2010) explore the synthesis of 1-(2-ethoxyethyl)-1H-pyrazolo[4,3-d]pyrimidines as potent inhibitors of phosphodiesterase 5 (PDE5), an enzyme involved in cellular signaling (Tollefson et al., 2010).
Preparation of Pyrazolo[4,3-d]Pyrimidine-Diones : Bratenko et al. (2013) report a method for preparing 6-alkyl-2-aryl-2H-pyrazolo[4,3-d]pyrimidine-5,7-diones, which are valuable for further chemical transformations (Bratenko et al., 2013).
Tautomeric Structure Analysis : Shawali et al. (2008) prepared and analyzed the tautomeric structure of certain pyrazolo[1,5-a]pyrimidine-diones, important for understanding their chemical behavior (Shawali et al., 2008).
Synthesis and Antibacterial Activities : Bazgir et al. (2008) developed an efficient method for synthesizing pyrazolo[4',3':5,6]pyrido[2,3-d]pyrimidine-dione derivatives, which were then evaluated for their antibacterial activities (Bazgir et al., 2008).
Novel Synthesis Approaches : Brady et al. (2009) reported on the successful synthesis of novel 2,3-substituted-2,4-dihydro-pyrazolo[4,3-d]pyrimidine-5,7-diones using a new synthetic approach, demonstrating the versatility of this chemical scaffold (Brady et al., 2009).
Synthesis of Ribonucleosides : Rao et al. (2009) presented a synthesis of disubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, which are analogs of uridine and cytidine, important nucleosides in biological systems (Rao et al., 2009).
Synthesis of Pyrazolo[3,4-d]Pyrimidine-Derivatives : Monguchi et al. (2009) focused on synthesizing pyrazolo[3,4-d]pyrimidine-4,6-dione derivatives through intramolecular bond coupling, demonstrating the compound's utility in heterocyclic synthesis (Monguchi et al., 2009).
Anticancer Activity of Pyrazolo-Derivatives : Reddy et al. (2014) developed microwave-assisted synthesis of 1H-pyrazolo[4,3-d]pyrimidin-7(6H)-ones, which were evaluated as anticancer agents, showing potential as mTOR inhibitors (Reddy et al., 2014).
Future Directions
properties
IUPAC Name |
1,4-dihydropyrazolo[4,3-d]pyrimidine-5,7-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O2/c10-4-3-2(1-6-9-3)7-5(11)8-4/h1H,(H,6,9)(H2,7,8,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUUOMBLAKHBLFV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=C1NC(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90617949 | |
Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
CAS RN |
40769-81-1 | |
Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=40769-81-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Pyrazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90617949 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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